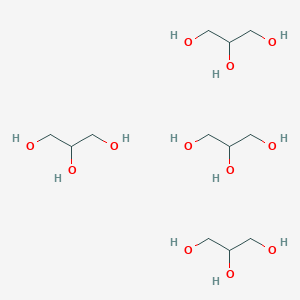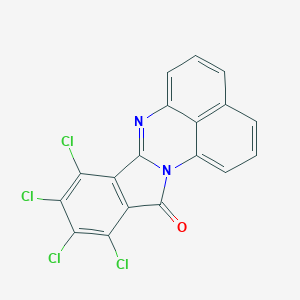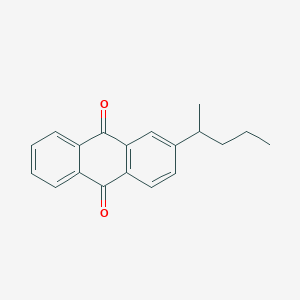
2-sec-Pentylanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-sec-Pentylanthraquinone (SPAQ) is a chemical compound that belongs to the class of anthraquinones. It is a synthetic compound that is widely used in scientific research for its unique properties. SPAQ has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism Of Action
2-sec-Pentylanthraquinone is known to interact with certain enzymes and proteins in biological systems. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase A2. 2-sec-Pentylanthraquinone has also been shown to bind to certain proteins, such as albumin and hemoglobin.
Biochemical And Physiological Effects
2-sec-Pentylanthraquinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. 2-sec-Pentylanthraquinone has also been shown to have anti-inflammatory and antioxidant properties. Additionally, 2-sec-Pentylanthraquinone has been shown to affect the function of certain ion channels in biological systems.
Advantages And Limitations For Lab Experiments
One advantage of using 2-sec-Pentylanthraquinone in lab experiments is its unique properties, which make it a useful tool for studying various biological systems. However, one limitation of using 2-sec-Pentylanthraquinone is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-sec-Pentylanthraquinone. One area of research could focus on its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another area of research could focus on its potential use as a fluorescent probe for imaging biological systems. Additionally, future research could focus on developing new synthesis methods for 2-sec-Pentylanthraquinone that are more efficient and environmentally friendly.
Synthesis Methods
2-sec-Pentylanthraquinone can be synthesized by the reaction of 2-sec-pentylphenol and phthalic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 2-sec-Pentylanthraquinone as a yellow crystalline powder with a melting point of 185-187°C.
Scientific Research Applications
2-sec-Pentylanthraquinone has been used in various scientific research applications. It has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. 2-sec-Pentylanthraquinone has also been used as a probe for studying the mechanism of action of certain enzymes and proteins. Additionally, 2-sec-Pentylanthraquinone has been used as a fluorescent probe for imaging biological systems.
properties
CAS RN |
75931-61-2 |
|---|---|
Product Name |
2-sec-Pentylanthraquinone |
Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-pentan-2-ylanthracene-9,10-dione |
InChI |
InChI=1S/C19H18O2/c1-3-6-12(2)13-9-10-16-17(11-13)19(21)15-8-5-4-7-14(15)18(16)20/h4-5,7-12H,3,6H2,1-2H3 |
InChI Key |
IFHQWLHVCATXGU-UHFFFAOYSA-N |
SMILES |
CCCC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CCCC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Other CAS RN |
75931-61-2 |
synonyms |
2-sec-pentylanthraquinone; 2-sec-Pentyl-9,10-anthracenedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





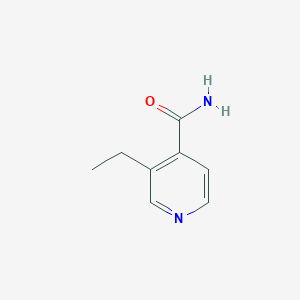
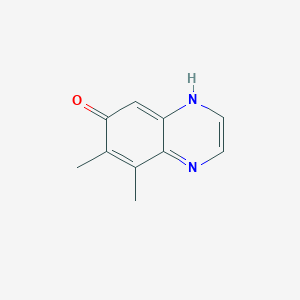
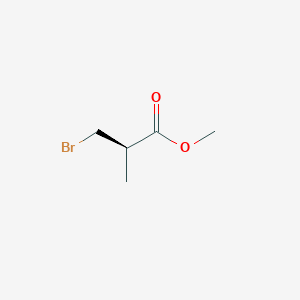
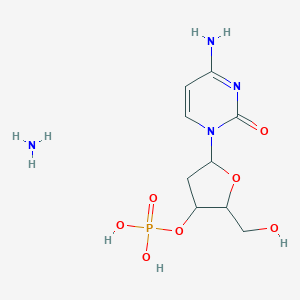
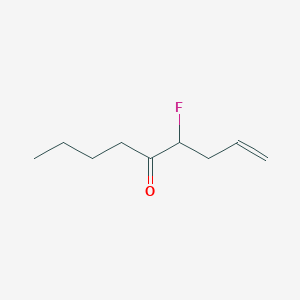
![1-Methylbenzo[e]benzimidazol-2-amine](/img/structure/B8347.png)
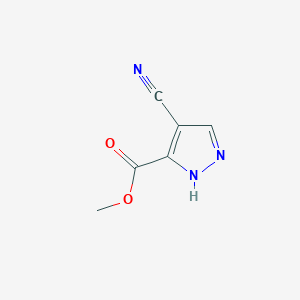
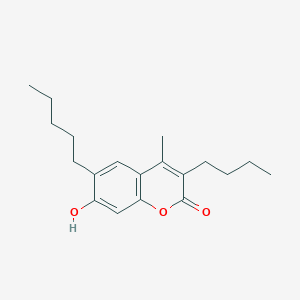
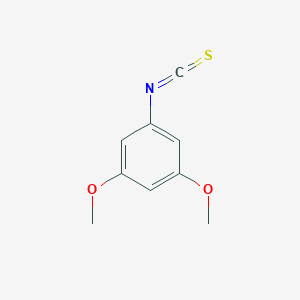
![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)
